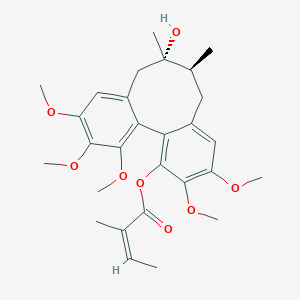

Uzarigenin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

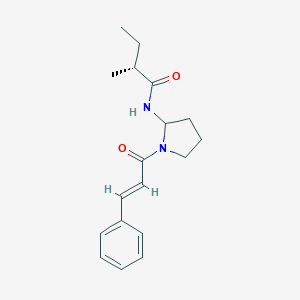

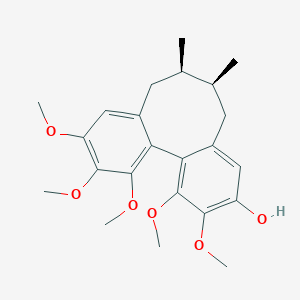

Uzarigenin is a Na(+), K(+)-ATPase inhibitor and a potential anticancer drug . It is a component of Uzara, which has been used in traditional medicine to treat diarrheal disorders . This compound belongs to the natural product class of cardiac glycosides and can be obtained from the Uzara plant (Xysmalobium undulatum), which belongs to the milkweed family (Asclepiadoideae) .

Synthesis Analysis

The semisynthesis of this compound and its diastereoisomer allo-uzarigenin has been reported . This process involves nine and seven steps, respectively, starting from the broadly available epi-androsterone . Another synthesis of this compound has been reported from 3β-hydroxy-5α-pregn-16-en-20-one acetate .Chemical Reactions Analysis

The synthetic strategy for the stereoselective introduction of the β-hydroxy group at C-14 via Mukaiyama oxidation is discussed . Additionally, the installation of the butenolide ring at C-17 is performed using a Stille-cross-coupling reaction with subsequent stereoselective hydrogenation of the C-16/C-17 double bond to exclusively give allo-uzarigenin .Scientific Research Applications

Traditional Medicinal Uses and Pharmacological Properties

Uzarigenin is traditionally known for its antidiarrheal properties and is a key component of Xysmalobium undulatum, commonly known as uzara. This plant has been used to treat stomach cramps, dysmenorrhea, afterbirth cramps, anxiety, and other mental health conditions. Limited studies have confirmed its in vitro antisecretory antidiarrheal action, although its effects on the central nervous system are still inconclusive due to a lack of clinical studies (Vermaak et al., 2014).

Cytotoxicity and Potential Anticancer Applications

Research has indicated that this compound shows moderate cytotoxicity, suggesting potential applications in cancer therapy. This discovery opens up avenues for further exploration into the use of this compound as an anticancer agent (Shaker et al., 2010).

Pharmacokinetics and Biochemical Interactions

A study on the cardiovascular effects and pharmacokinetics of uzara root extract, which contains this compound, did not observe significant pharmacodynamic effects in healthy volunteers. This research is crucial in understanding the biochemical interactions and potential therapeutic applications of this compound (Schmiedl et al., 2012).

Glycosylation and Chemical Analysis

This compound has been a subject of chemical analysis, especially in the context of glycosylation. A study characterized a glycosyltransferase from Catharanthus roseus, which showed high conversion rates for this compound, among other cardiotonic steroids. This research contributes to the broader understanding of this compound's chemical properties and potential applications in biochemistry (Wen et al., 2019).

Quality Control in Herbal Medicine

Given this compound's presence in widely used herbal remedies like uzara, research has focused on developing quality control protocols. This is vital for ensuring the safe use of this compound-containing products in traditional medicine (Kanama et al., 2016).

Safety and Hazards

Uzarigenin should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Uzarigenin primarily targets the Na(+), K(+)-ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous physiological processes.

Mode of Action

This compound acts as an inhibitor of Na(+), K(+)-ATPase . By inhibiting this enzyme, this compound disrupts the ion balance within the cell, leading to a range of downstream effects.

Result of Action

This compound has been found to exhibit antiproliferative activity . It has been shown to inhibit the proliferation of various cell lines, including PC3, HeLa, Calu-1, MCF-7, and U251MG cells . .

Biochemical Analysis

Biochemical Properties

Uzarigenin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It exhibits several structural characteristics typical of cardiac glycosides, such as the β-orientated unsaturated lactone ring at C-17 and the β-hydroxy group at C-14 . These structural features facilitate its interaction with enzymes like Na+/K±ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes. This compound inhibits this enzyme, leading to an increase in intracellular sodium levels, which indirectly increases intracellular calcium levels through the sodium-calcium exchanger .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of Na+/K±ATPase by this compound leads to an increase in intracellular calcium levels, which can enhance cardiac contractility. This property makes this compound a potential therapeutic agent for heart conditions . Additionally, this compound has been shown to exhibit antiproliferative activity against various cancer cell lines, including PC3, HeLa, Calu-1, MCF-7, and U251MG cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the Na+/K±ATPase enzyme, inhibiting its activity and leading to an increase in intracellular sodium and calcium levels . This increase in calcium levels can activate various signaling pathways, including those involved in cardiac muscle contraction and cell proliferation. This compound’s antiproliferative effects on cancer cells are thought to be mediated through the induction of apoptosis and cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of Na+/K±ATPase and persistent increases in intracellular calcium levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cardiac contractility without causing significant toxicity . At high doses, this compound can cause toxic effects, including arrhythmias and other cardiac dysfunctions . Threshold effects have been observed, where the beneficial effects of this compound are seen at lower doses, while toxic effects become prominent at higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its bioavailability and activity . This compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, impacting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific tissues . For example, this compound’s binding to plasma proteins can influence its distribution in the bloodstream and its availability to target tissues .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It is primarily localized in the cytoplasm, where it interacts with the Na+/K±ATPase enzyme on the cell membrane . This localization is crucial for its inhibitory effects on the enzyme and its subsequent impact on intracellular ion levels .

Properties

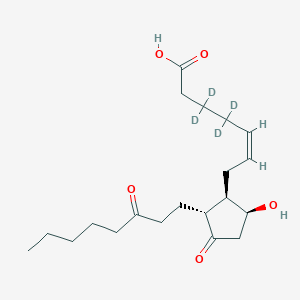

| { "Design of the Synthesis Pathway": "The synthesis pathway of Uzarigenin involves several steps including protection of hydroxyl groups, formation of a double bond, and reduction of the ketone group.", "Starting Materials": [ "Kaurene", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Kaurene is treated with methanol and hydrogen chloride to form a methyl ether derivative.", "The methyl ether derivative is then treated with sodium hydroxide to form a diol intermediate.", "The diol intermediate is then treated with acetic anhydride to form an acetate derivative.", "The acetate derivative is then treated with sodium borohydride to reduce the ketone group and form a secondary alcohol.", "The secondary alcohol is then treated with hydrochloric acid to remove the protecting groups and form a double bond.", "The double bond is then reduced using sodium borohydride in the presence of sodium bicarbonate to form Uzarigenin." ] } | |

CAS No. |

466-09-1 |

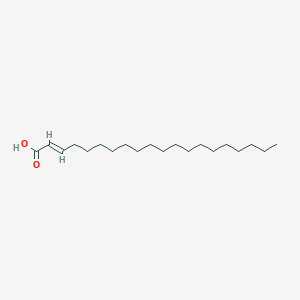

Molecular Formula |

C23H34O4 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

3-[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15?,16?,17?,18?,19?,21-,22+,23-/m0/s1 |

InChI Key |

XZTUSOXSLKTKJQ-BBSRAQKVSA-N |

Isomeric SMILES |

C[C@]12CCC(CC1CCC3C2CC[C@]4([C@@]3(CCC4C5=CC(=O)OC5)O)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |

Appearance |

Powder |

| 466-09-1 | |

Synonyms |

Digitoxigenin Uzarigenin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.